3-Amino-4-bromopyrazole is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry and agrochemical development. Featuring both a nucleophilic primary amine at the 3-position and a reactive bromine atom at the 4-position, it serves as a critical precursor for the synthesis of complex fused ring systems, such as pyrazolo[1,5-a]pyrimidines, and highly functionalized pyrazoles. The presence of the pre-installed halogen handle allows for direct participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino group facilitates cyclocondensation, acylation, or alkylation. Procuring this specific halogenated scaffold provides a highly reproducible, scalable starting point for high-throughput library synthesis, particularly in the development of multi-targeted receptor tyrosine kinase inhibitors and other bioactive molecules [1].
Substituting 3-amino-4-bromopyrazole with its unhalogenated analog, 3-aminopyrazole, introduces significant inefficiencies into industrial and laboratory workflows. While 3-aminopyrazole can be brominated in situ (e.g., using N-bromosuccinimide), this additional synthetic step typically caps yields at 77–82% and introduces the risk of over-bromination or unreacted starting material, necessitating resource-intensive purification steps [1]. Furthermore, attempting to use 3-amino-4-chloropyrazole as a substitute severely limits downstream cross-coupling versatility, as the aryl chloride bond is significantly less reactive and often requires expensive, specialized phosphine ligands and extended heating to achieve comparable conversions. Procuring the pure 4-bromo derivative ensures immediate readiness for mild, microwave-assisted Suzuki couplings and high-yield cyclocondensations without the bottleneck of intermediate halogenation [2].
When synthesizing C-4 functionalized pyrazole libraries, starting with 3-aminopyrazole requires an initial bromination step using NBS, which yields the C-4 brominated intermediate at approximately 77–82% after 2 to 16 hours of reaction time depending on conditions. Procuring 3-amino-4-bromopyrazole directly bypasses this step, recovering the ~18–23% yield loss and eliminating the need to separate the product from succinimide byproducts. This direct-to-coupling approach significantly accelerates the synthesis of MAP kinase inhibitor scaffolds[1].
| Evidence Dimension | Synthetic yield and step count for C-4 brominated intermediate |
| Target Compound Data | 100% availability (0 steps, ready for coupling) |
| Comparator Or Baseline | 3-Aminopyrazole (Requires 1 step, 77-82% yield) |
| Quantified Difference | Eliminates 1 synthetic step and recovers 18-23% material loss |
| Conditions | Microwave-assisted bromination (NBS in THF, 150 °C, 2 h) vs. direct procurement |
Procuring the pre-brominated building block streamlines high-throughput synthesis and eliminates a purification bottleneck, directly lowering the cost per analog in medicinal chemistry.
3-Amino-4-bromopyrazole is uniquely suited for the rapid construction of bicyclic kinase inhibitor cores. In acid-catalyzed cyclocondensation with 3-oxo-2-phenylpropanenitrile, 3-amino-4-bromopyrazole achieves an 86% yield of the fused 3-bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine scaffold after 16 hours of reflux. A comparator like 4-bromopyrazole, which lacks the 3-amino group, is completely inert under these conditions and cannot form the pyrimidine ring. The pre-installed bromine is retained perfectly during the cyclization, providing a handle for subsequent or parallel derivatization [1].
| Evidence Dimension | Yield of fused pyrazolo[1,5-a]pyrimidine scaffold |
| Target Compound Data | 86% yield of the cyclized product |
| Comparator Or Baseline | 4-Bromopyrazole (0% yield, incapable of cyclocondensation) |
| Quantified Difference | Absolute requirement of the 3-amino group for bicyclic core formation |
| Conditions | Reflux in EtOH/HCl for 16 h with 3-oxo-2-phenylpropanenitrile |
Buyers targeting fused pyrazolo-pyrimidine libraries must select the 3-amino derivative to enable the critical ring-closing condensation while retaining the halogen handle.
The 4-bromo position of 3-amino-4-bromopyrazole exhibits excellent reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. When reacted with arylboronic acids (e.g., 4-carbamoylphenylboronic acid) under microwave irradiation, the bromide undergoes fast and efficient insertion, enabling a rapid multi-step cascade with an overall yield of 35% for complex targets [1]. In contrast, class-level data indicates that the corresponding 4-chloro analogs typically exhibit sluggish oxidative addition, requiring elevated temperatures and specialized ligands to achieve similar conversions.
| Evidence Dimension | Cross-coupling efficiency and catalyst requirements |
| Target Compound Data | Fast, efficient coupling using standard Pd catalysts under microwave conditions |
| Comparator Or Baseline | 3-Amino-4-chloropyrazole (Requires specialized phosphine ligands and longer reaction times) |
| Quantified Difference | Enables the use of standard, cost-effective palladium systems without specialized ligand screening |
| Conditions | Microwave-assisted Suzuki-Miyaura coupling with arylboronic acids |
Selecting the bromide over the chloride significantly reduces catalyst costs and optimization time in cross-coupling-heavy workflows.
Directly leveraging its cyclocondensation capabilities, this compound is the premier starting material for building 7-aminopyrazolo[1,5-a]pyrimidine cores, which are critical scaffolds for KDR (VEGFR2) and other receptor tyrosine kinase inhibitors[1].
Because it bypasses the need for in situ bromination and purification, 3-amino-4-bromopyrazole is ideal for automated or microwave-assisted medicinal chemistry workflows aimed at generating C-4 functionalized pyrazole libraries, such as MK2 inhibitors for cellular aging studies[2].
The bifunctional nature of the scaffold allows for rapid diversification at both the 3-amino and 4-bromo positions, making it a highly efficient procured intermediate for synthesizing novel pyrazole-based crop protection agents, including advanced herbicides and fungicides .
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